D-Threitol

Description

This compound has been reported in Cnidium monnieri, Glehnia littoralis, and other organisms with data available.

Properties

IUPAC Name |

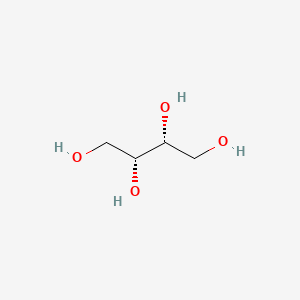

(2R,3R)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016717, DTXSID801336604 | |

| Record name | Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Threitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Threitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7493-90-5, 2418-52-2 | |

| Record name | Threitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Threitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DN82XBT5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Threitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of D-Threitol?

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threitol, a four-carbon sugar alcohol with the systematic name (2R,3R)-butane-1,2,3,4-tetrol, is a chiral molecule of significant interest in various scientific and industrial fields.[1] As a diastereomer of erythritol and an enantiomer of L-Threitol, its unique stereochemistry governs its physical, chemical, and biological properties.[1] This technical guide provides an in-depth overview of the chemical properties of this compound, complete with experimental protocols and visual representations of relevant biological and experimental workflows. This compound is found in nature in some fungi, such as Armillaria mellea, and acts as a cryoprotectant in the Alaskan beetle Upis ceramboides.[1] It is also utilized as a chiral intermediate in the synthesis of more complex molecules.[1]

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[1] Its four hydroxyl groups render it highly soluble in water.[1] The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₄ | [1] |

| Molar Mass | 122.12 g/mol | [1] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point | 330.0 ± 0.0 °C (Predicted) | ChemBK |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Solubility in Water | Highly soluble | [1] |

| Solubility in Other Solvents | Slightly soluble in Methanol. Insoluble in ethyl ether and benzene. | ChemBK, LabSolutions |

| Optical Rotation ([α]D) | +4.3° (c=2, water) | Sigma-Aldrich |

| pKa | 13.27 ± 0.20 (Predicted) | ChemBK |

| Stability | Hygroscopic | ChemBK |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2][3]

-

Place the capillary tube in the heating block of the melting point apparatus.[3][4]

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound (around 88 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[3][5]

-

Record the temperature at which the entire solid has melted (the end of the melting range).[3][5]

-

The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-1.0 °C).[2][4]

Determination of Solubility

A general protocol to determine the solubility of this compound in a given solvent:

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Vials or test tubes with caps

-

Shaker or magnetic stirrer

-

Temperature-controlled bath

Procedure:

-

Add a known volume of the solvent to a vial.

-

Gradually add a known mass of this compound to the solvent while stirring at a constant temperature.

-

Continue adding this compound until a saturated solution is formed, indicated by the presence of undissolved solid that persists after prolonged stirring (e.g., 24 hours).

-

Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).

-

Take a known volume or mass of the clear saturated solution and evaporate the solvent completely.

-

Weigh the remaining solid this compound.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

Measurement of Optical Rotation

The optical rotation of this compound is measured using a polarimeter.

Materials:

-

This compound

-

Volumetric flask

-

Solvent (e.g., water)

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length

Procedure:

-

Prepare a solution of this compound of a known concentration (c) in a suitable solvent (e.g., 2 g in 100 mL of water).

-

Calibrate the polarimeter with a blank solution (the pure solvent).[6]

-

Rinse and fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present.[6]

-

Place the cell in the polarimeter and measure the observed optical rotation (α).[7]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL.[7][8]

Purification by Recrystallization

Recrystallization is a common method to purify solid organic compounds like this compound.

Materials:

-

Crude this compound

-

A suitable solvent or solvent pair (e.g., ethanol/water)

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent.[9][10] The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10]

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.[10]

-

Further cool the solution in an ice bath to maximize crystal formation.[10]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals completely.

Signaling Pathways and Experimental Workflows

This compound Catabolic Pathway in Mycobacterium smegmatis

Mycobacterium smegmatis is capable of utilizing this compound as a sole carbon source through a specific catabolic pathway.[11][12] The key enzymes and intermediates are depicted in the following diagram.

References

- 1. chempep.com [chempep.com]

- 2. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 3. byjus.com [byjus.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. pennwest.edu [pennwest.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. A General Strategy for the Discovery of Metabolic Pathways: this compound, l-Threitol, and Erythritol Utilization in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Structure and Stereochemistry of D-Threitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threitol, a four-carbon sugar alcohol, serves as a fundamental chiral building block in synthetic organic chemistry and is of increasing interest in the fields of drug discovery and materials science. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and the determination of its key physical properties are presented, alongside visualizations of its stereochemical relationships to facilitate a deeper understanding of this important chiral molecule.

Introduction

This compound, systematically named (2R,3R)-butane-1,2,3,4-tetrol, is a polyol with a simple, yet stereochemically rich, structure. As one of the three stereoisomers of threitol, its distinct spatial arrangement of hydroxyl groups imparts specific physical and chemical properties that are leveraged in various scientific applications. This document outlines the core structural and stereochemical features of this compound, provides a summary of its key quantitative data, and details experimental methodologies for its preparation and characterization.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis and for understanding its behavior in various solvent systems.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R)-butane-1,2,3,4-tetrol | [1][2] |

| Chemical Formula | C₄H₁₀O₄ | [1][2] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| Melting Point | 88-90 °C | [2][3][4] |

| Boiling Point | 330.0 ± 0.0 °C (Predicted) | [3][4] |

| Specific Rotation [α]²⁰/D | -4.0° (c=7 in H₂O) | [5] |

| Solubility | Highly soluble in water; slightly soluble in methanol and ethanol; insoluble in ethyl ether and benzene.[2][3][4][6] |

Stereochemistry of Threitol Isomers

This compound is one of three stereoisomers of butane-1,2,3,4-tetrol. The other two are its enantiomer, L-Threitol, and its diastereomer, Erythritol (which is a meso compound). The stereochemical relationships between these isomers are depicted in the Fischer projections below.

Caption: Fischer projections of this compound and its stereoisomers.

Experimental Protocols

Synthesis of this compound from D-Tartaric Acid

This protocol is adapted from the synthesis of L-Threitol from L-Tartaric acid and outlines the preparation of this compound. The synthesis involves the reduction of the carboxylic acid functionalities of D-tartaric acid.

Caption: Synthetic pathway for this compound from D-Tartaric Acid.

Materials:

-

D-Tartaric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Esterification: A solution of D-tartaric acid in anhydrous methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours to drive the formation of dimethyl D-tartrate to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation of Ester: After cooling, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure. The residue is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to yield crude dimethyl D-tartrate.

-

Reduction: The crude dimethyl D-tartrate is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then stirred at room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water, while maintaining the temperature below 20 °C. The resulting precipitate is filtered off and washed with hot THF.

-

Purification: The combined filtrate is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure to yield crude this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to afford pure, crystalline this compound.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

A small sample of dry, crystalline this compound is finely powdered using a mortar and pestle.

-

A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point (88-90 °C).

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Specific Rotation

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

A solution of this compound is prepared by accurately weighing a known mass of the compound (e.g., 0.700 g) and dissolving it in a known volume of distilled water (e.g., 10.0 mL) in a volumetric flask to achieve a concentration of 0.07 g/mL (c=7).

-

The polarimeter is calibrated using a blank (distilled water).

-

The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present in the light path.

-

The observed optical rotation (α) is measured at a constant temperature (e.g., 20 °C) using the sodium D-line.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Quantitative Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in water using High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Apparatus:

-

This compound

-

Deionized water

-

HPLC system with a Refractive Index (RI) detector

-

HPLC column suitable for sugar alcohol analysis (e.g., an amino-based column)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance and volumetric flasks

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed vial.

-

Equilibration: The vial is placed in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: The suspension is removed from the incubator and allowed to stand for a short period to allow the excess solid to settle. A portion of the supernatant is carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any undissolved solids.

-

HPLC Analysis:

-

Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), is used.

-

Calibration: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system to generate a calibration curve.

-

Sample Analysis: A known volume of the filtered saturated solution is injected into the HPLC system.

-

-

Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area from the HPLC chromatogram to the calibration curve. The solubility is then expressed in g/100 mL or other appropriate units.

Conclusion

This compound is a valuable chiral synthon with well-defined structural and stereochemical properties. This guide has provided a detailed overview of its key characteristics, including a comprehensive data summary and robust experimental protocols for its synthesis and analysis. The provided visualizations of its stereochemical relationships and synthetic pathway are intended to aid researchers in the effective utilization of this compound in their synthetic endeavors and drug development programs. The methodologies described herein offer a solid foundation for the consistent and reliable handling and characterization of this important chiral molecule.

References

- 1. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. future4200.com [future4200.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Physical properties of D-Threitol melting point and solubility.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of D-Threitol, a four-carbon sugar alcohol with significant applications in chemical synthesis and biological systems. This document outlines its melting point and solubility characteristics, provides detailed experimental protocols for their determination, and presents a key biosynthetic pathway.

Core Physical Properties

This compound, with the systematic name (2R,3R)-butane-1,2,3,4-tetrol, is a white, solid compound.[1] Its physical characteristics are crucial for its application in various scientific and industrial fields.

Melting Point

The melting point of this compound is consistently reported to be in the range of 88-90 °C .[1][2][3] This sharp melting range is indicative of a pure substance.

Solubility

This compound's solubility is dictated by its four hydroxyl groups, which allow for extensive hydrogen bonding. It is highly soluble in water and has limited solubility in less polar organic solvents.[1]

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | ~1160 g/L | Predicted value.[4] Another source indicates a solubility of 50 mg/mL for DL-Threitol, the racemic mixture. |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | Requires sonication to achieve.[5] |

| Methanol | Slightly Soluble | Quantitative data not readily available.[2] |

| Ethanol | Slightly Soluble | Quantitative data not readily available. |

| Ethyl Ether | Insoluble | |

| Benzene | Insoluble |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of polyols like this compound.

Melting Point Determination

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.

-

Purity Check: A narrow melting range (0.5-1 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.

Solubility Determination

The equilibrium solubility of this compound in a given solvent can be determined using the isothermal shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn using a filtered syringe to avoid aspirating any solid particles.

-

Quantification: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation), high-performance liquid chromatography (HPLC), or gas chromatography (GC) after derivatization.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Biosynthetic Pathway of this compound

This compound can be synthesized from D-xylose through a metabolic engineering approach in yeast. The following diagram illustrates a key fermentation pathway.

Caption: Biosynthesis of this compound from D-Xylose in Engineered Yeast.

Logical Workflow for Physical Property Determination

The following diagram outlines the logical workflow for characterizing the physical properties of a compound like this compound.

Caption: Workflow for Determining Physical Properties of this compound.

References

D-Threitol: A Comprehensive Technical Guide on its Natural Sources and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threitol, a four-carbon sugar alcohol, is a naturally occurring polyol with a range of biological activities that are increasingly attracting scientific interest. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its natural sources, established and putative biological roles, and the underlying metabolic and signaling pathways. The document is intended to be a valuable resource for researchers in biochemistry, natural product chemistry, and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes involving this compound.

Introduction

This compound ((2R,3R)-butane-1,2,3,4-tetrol) is a stereoisomer of threitol, a C4-polyol.[1] While not as widely known as other sugar alcohols like erythritol or xylitol, this compound plays significant roles in various biological systems.[1][2] It is found in a diverse range of organisms, from fungi and insects to mammals, where it participates in processes such as chemical signaling, stress protection, and metabolic regulation.[1][2][3] Its unique chemical properties and biological functions make it a molecule of interest for various applications, including as a chiral building block in chemical synthesis and as a potential therapeutic agent. This guide aims to consolidate the current scientific literature on this compound, providing a detailed technical resource for the scientific community.

Natural Sources of this compound

This compound has been identified in a variety of natural sources, spanning different biological kingdoms. Its presence is often associated with specific physiological functions tailored to the organism's lifestyle and environment.

2.1. Fungi

Certain fungi are known to produce this compound. Notably, it has been identified in the edible fungus Armillaria mellea.[1][2] In the context of plant-fungal interactions, this compound is produced by pathogenic fungi like Armillaria luteobubalina and acts as a signaling molecule.[4]

2.2. Insects

One of the most well-documented roles of this compound in nature is as a cryoprotectant in the Alaskan beetle, Upis ceramboides. This insect can survive extremely low temperatures by accumulating high concentrations of this compound in its hemolymph, which acts as an antifreeze agent.[1][5][6]

2.3. Plants

This compound has also been reported in certain plant species, including Cnidium monnieri and Glehnia littoralis.[7] However, its physiological role and concentration in these plants are less well-characterized compared to its functions in fungi and insects.

2.4. Mammals, including Humans

In mammals, this compound is considered to be an end product of D-xylose metabolism.[3] It has been detected in human urine and plasma.[8][9] Elevated levels of this compound in urine have been associated with certain metabolic disorders, such as ribose-5-phosphate isomerase deficiency, and can also serve as a biomarker for the consumption of fruits.[3][8]

Biological Roles of this compound

This compound exhibits a range of biological activities, from acting as a signaling molecule to providing protection against environmental stress.

3.1. Fungal-Plant Interactions: A Signaling Molecule

In the interaction between pathogenic fungi and their plant hosts, this compound functions as a key signaling molecule. Research on the interaction between Armillaria luteobubalina and eucalyptus roots has shown that the fungus secretes this compound, which is then detected by the plant.[4][10] This fungal-derived this compound promotes the colonization of the plant roots by the fungus and triggers hormonal responses within the plant's root cells.[4][10] This suggests that this compound is one of the initial signals in the establishment of infection by certain pathogenic fungi.

3.2. Cryoprotectant and Osmoprotectant

The role of this compound as a cryoprotectant is best exemplified by the Alaskan beetle Upis ceramboides.[1][5][6] By accumulating this compound, the beetle can prevent the formation of ice crystals in its cells, allowing it to survive in sub-zero temperatures. The multiple hydroxyl groups of this compound are thought to interact with water molecules, disrupting the hydrogen bonding network of water and thereby lowering its freezing point. In addition to its cryoprotectant function, it is also suggested that this compound can act as an osmoprotectant, helping organisms to cope with osmotic stress by maintaining cell turgor and protecting cellular structures.

3.3. Human Metabolism and as a Biomarker

In humans, this compound is a metabolite of D-xylose.[3] Its levels in bodily fluids can be indicative of certain metabolic states. For instance, an increased level of this compound in urine is a known biomarker for ribose-5-phosphate isomerase deficiency, an inborn error of metabolism.[8] Furthermore, urinary threitol can indicate the consumption of certain fruits.

3.4. Antimicrobial Activity

Some studies have suggested that this compound may possess antimicrobial properties.[2] It has been reported to show activity against microbes such as E. coli and Staphylococcus aureus.[2][11] The proposed mechanism involves preventing bacteria from attaching to cell walls.[11] However, quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not yet well-documented in the scientific literature.

Metabolic and Signaling Pathways

4.1. Biosynthesis of this compound in Engineered Yeast

Significant progress has been made in the microbial production of this compound through metabolic engineering of yeasts such as Yarrowia lipolytica and Trichosporonoides oedocephalis. In an engineered strain of T. oedocephalis, this compound is synthesized from xylose by the sequential action of a heterologously expressed ribulose-5-phosphate isomerase B (OsRpiB) and a xylitol dehydrogenase (Ss-XDH).[12]

References

- 1. pnas.org [pnas.org]

- 2. chempep.com [chempep.com]

- 3. preprints.org [preprints.org]

- 4. Comparative metabolomics implicates threitol as a fungal signal supporting colonization of Armillaria luteobubalina on eucalypt roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:2418-52-2 | Chemsrc [chemsrc.com]

- 7. This compound | C4H10O4 | CID 169019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Increased level of this compound in urine (Concept Id: C4703625) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 9. Increased level of this compound in plasma (Concept Id: C4703623) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 2418-52-2 | MT03950 | Biosynth [biosynth.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Threitol (CAS Number: 2418-52-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threitol, with the Chemical Abstracts Service (CAS) number 2418-52-2, is a four-carbon sugar alcohol, also known as a tetritol. As the D-enantiomer of threitol, its specific stereochemistry, ((2R,3R)-butane-1,2,3,4-tetrol), makes it a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its roles in biological pathways and various applications.

Chemical and Physical Properties

This compound is a white, crystalline solid with a molecular formula of C₄H₁₀O₄ and a molecular weight of 122.12 g/mol .[1] It is highly soluble in water and soluble in ethanol.[1] The presence of four hydroxyl groups contributes to its hydrophilicity and its ability to participate in hydrogen bonding.

| Property | Value | Reference |

| CAS Number | 2418-52-2 | [2] |

| IUPAC Name | (2R,3R)-butane-1,2,3,4-tetrol | [1] |

| Molecular Formula | C₄H₁₀O₄ | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 88-90 °C | [1] |

| Solubility | Highly soluble in water, soluble in ethanol | [1] |

| Optical Rotation | [α]²⁰/D -14°, c=2 in ethanol |

Experimental Protocols

Synthesis of this compound from D-Tartaric Acid

This protocol is adapted from the synthesis of L-Threitol from L-Tartaric Acid and is expected to yield this compound with high enantiomeric purity.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-D-tartrate

-

In a 1-L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine D-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

-

Warm the mixture on a steam bath with occasional swirling until a homogeneous solution is obtained.

-

Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).

-

Fit the flask with a distillation head and heat the mixture to reflux, slowly removing the acetone–cyclohexane and methanol–cyclohexane azeotropes.

-

After cooling to room temperature, add anhydrous potassium carbonate (1 g, 7.2 mmol) and stir until the reddish color disappears.

-

Remove volatile materials under reduced pressure and fractionally distill the residue under vacuum to yield dimethyl 2,3-O-isopropylidene-D-tartrate as a pale-yellow oil.

Step 2: Synthesis of 2,3-Di-O-isopropylidene-D-threitol

-

In a dry 2-L three-necked round-bottom flask, suspend lithium aluminum hydride (36 g, 0.95 mol) in diethyl ether (600 mL) under an argon atmosphere.

-

Heat the mixture to reflux for 30 minutes.

-

Cool the mixture and add a solution of dimethyl 2,3-O-isopropylidene-D-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.

-

After the addition is complete, heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of water (36 mL), followed by 15% aqueous sodium hydroxide (36 mL), and then water (108 mL).

-

Filter the resulting white solid and wash it with diethyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-di-O-isopropylidene-D-threitol.

Step 3: Deprotection to this compound

-

Dissolve the crude 2,3-di-O-isopropylidene-D-threitol in a mixture of methanol (300 mL) and 0.5 N hydrochloric acid (30 mL).

-

Heat the mixture to reflux and slowly distill off the acetone and methanol.

-

Add additional methanol (50 mL) and 0.5 N hydrochloric acid (20 mL) and continue to stir at room temperature until the ketal hydrolysis is complete (monitored by TLC).

-

Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ether (3 x 500 mL).

-

Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.

-

Hot-filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a desiccator under vacuum.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

A reliable method for the quantitative analysis of sugar alcohols, including this compound, utilizes HPLC with a refractive index (RI) detector.[3][4][5][6]

-

Column: A column packed with a polystyrene cation exchange resin (sulfonic acid type) or an amino-functionalized silica column can be used.[3][4]

-

Mobile Phase: A simple isocratic mobile phase of acetonitrile/water (e.g., 85:15 v/v) or pure distilled water is typically employed.[3][4]

-

Flow Rate: A flow rate of approximately 1.0 mL/min is common.[4]

-

Column Temperature: The column is often maintained at a slightly elevated temperature, such as 50°C, to improve peak shape and separation.[3][6]

-

Detection: Refractive Index (RI) detection is standard for non-UV absorbing compounds like sugar alcohols.[7]

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile derivatives of this compound.

-

Derivatization: The hydroxyl groups of this compound must be derivatized to increase volatility. This is typically achieved by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is commonly used.

-

Oven Program: A temperature gradient is employed, for example, starting at 100°C and ramping up to 250°C.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the derivatized this compound is compared to a library for identification.

Signaling and Metabolic Pathways

Fermentation Pathway for this compound Production

This compound can be produced from xylose through a metabolic engineering approach in yeast, such as Trichosporonoides oedocephalis.[8] The pathway involves the heterologous expression of key enzymes.

Catabolic Pathway of this compound in Mycobacterium smegmatis

Mycobacterium smegmatis can utilize this compound as a sole carbon source through a specific catabolic pathway.[9][10] A key enzyme in this pathway is this compound dehydrogenase.

Applications in Research and Drug Development

Chiral Auxiliary in Asymmetric Synthesis

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed and potentially recycled.[1]

References

- 1. chempep.com [chempep.com]

- 2. scbt.com [scbt.com]

- 3. Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods [jstage.jst.go.jp]

- 4. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]

- 5. HPLC Method For Simultaneous Quantification of Sugar Alcohols (Polyols) on Primesep AP | SIELC Technologies [sielc.com]

- 6. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. A General Strategy for the Discovery of Metabolic Pathways: this compound, l-Threitol, and Erythritol Utilization in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to D-Threitol: A Chiral Four-Carbon Sugar Alcohol for Researchers and Drug Development Professionals

Introduction: D-Threitol, with the systematic name (2R,3R)-butane-1,2,3,4-tetrol, is a chiral four-carbon sugar alcohol. As a versatile building block in the chiral pool, it serves as a valuable starting material for the synthesis of complex, enantiomerically pure molecules. Its C2 symmetry and defined stereochemistry make it an important precursor for chiral ligands and auxiliaries used in asymmetric synthesis, a critical tool in modern drug development. This guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis of key derivatives, and its application in asymmetric catalysis.

Physicochemical and Spectroscopic Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₄ | [1][2] |

| Molar Mass | 122.12 g/mol | [1][2] |

| Melting Point | 88-90 °C | [1][2] |

| Appearance | White crystalline solid | [1] |

| Specific Rotation [α]D20 | +14° (c=2 in ethanol) | [3] |

| Solubility | Highly soluble in water; slightly soluble in methanol and ethanol; insoluble in ethyl ether and benzene. | [2] |

Spectroscopic Data:

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. The following table summarizes key spectroscopic data for this compound.

| Spectroscopy | Data | Source(s) |

| 1H NMR (600 MHz, D₂O) | δ 3.72 (m, 2H), 3.61 (m, 2H) | PubChem |

| 13C NMR (150 MHz, D₂O) | δ 72.8 (CHOH), 62.9 (CH₂OH) | PubChem |

| Mass Spectrometry (EI) | m/z 122 (M+), 104, 91, 73, 61 | PubChem |

Synthesis of Key this compound Derivatives

This compound serves as a starting point for the synthesis of various chiral auxiliaries and ligands. One of the most prominent examples is its use in the synthesis of (-)-DIOP, a widely used chiral phosphine ligand. The following section details the experimental protocols for the key steps in this transformation.

Experimental Protocol 1: Synthesis of (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol

This protocol describes the tosylation of the protected L-threitol derivative, a key intermediate in the synthesis of DIOP.

Materials:

-

(-)-1,4-di-O-toluenesulfonyl-2,3-O-isopropylidene-L-threitol

-

Anhydrous tetrahydrofuran (THF)

-

Sodium diphenylphosphide solution

Procedure:

-

In a 250 mL three-necked round-bottomed flask equipped with a stirrer, thermometer, reflux condenser, and an addition funnel, add 16.0 g (36.1 mmol) of (-)-1,4-di-O-toluenesulfonyl-2,3-O-isopropylidene-L-threitol.

-

Dissolve the starting material in 100 mL of degassed anhydrous THF.

-

Transfer the sodium diphenylphosphide solution to the addition funnel via a cannula.

-

Add the sodium diphenylphosphide solution dropwise to the rapidly stirred solution of the tosylate, maintaining the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to 50 °C for 45 minutes.

-

Remove approximately 50% of the THF by distillation.

-

Add 100 mL of degassed heptane and water to achieve phase separation.

-

Filter the two-phase solution to remove any solids.

-

Separate the aqueous layer and wash the organic layer with degassed water.

-

Extract the organic phase with anhydrous degassed acetonitrile.

-

Combine the acetonitrile phases and remove the solvent under reduced pressure to yield the crude product.[1]

Experimental Protocol 2: Synthesis of (-)-DIOP

This protocol details the final step in the synthesis of (-)-DIOP from the product of the previous reaction.

Materials:

-

Crude product from Protocol 1

-

Degassed methanol

Procedure:

-

Dissolve the crude glassy solid from the previous step in 100 mL of degassed methanol.

-

Heat the solution to reflux to ensure complete dissolution of the ligand.

-

Remove the heat and cool the flask in an ice bath to -10 °C to induce crystallization.

-

Collect the resulting white to off-white solid by filtration on a glass fritted Schlenk filter.

-

Rinse the solid with chilled methanol.

-

Dry the product overnight under vacuum to yield the (-)-DIOP ligand.[1]

Applications in Asymmetric Catalysis: The DIOP Ligand

The chiral phosphine ligand DIOP, synthesized from a this compound precursor, is a cornerstone in the field of asymmetric catalysis. Its C2-symmetric structure, when complexed with a transition metal such as rhodium, creates a chiral environment that enables highly enantioselective transformations.

Asymmetric Hydrogenation of Enamides

A prominent application of the Rh-DIOP catalyst system is the asymmetric hydrogenation of prochiral enamides to produce chiral amino acids and their derivatives. The general workflow for this process is illustrated below.

The mechanism of this reaction involves the coordination of the prochiral enamide to the chiral rhodium-DIOP complex. The steric and electronic properties of the DIOP ligand dictate the facial selectivity of the subsequent hydrogenation step, leading to the preferential formation of one enantiomer of the product.

This compound in the Context of Biological Signaling Pathways

While this compound itself is not a direct participant in major signaling pathways, its rigid chiral scaffold makes it an excellent starting material for the synthesis of analogs of key signaling molecules. For instance, the phosphoinositide (PI) signaling pathway is crucial for numerous cellular processes and relies on various phosphorylated inositol species. This compound can be envisioned as a precursor for the synthesis of simplified, chiral analogs of these molecules to probe or modulate the pathway.

The diagram below illustrates a hypothetical logical relationship where a this compound-derived phosphoinositide analog could be used to study the PI signaling pathway.

In this conceptual workflow, this compound is chemically modified to create a molecule that mimics the structure of inositol triphosphate (IP₃). This synthetic analog can then be introduced into a biological system to compete with the natural IP₃ for binding to its receptor, thereby acting as a probe to study the pathway's dynamics or as a potential inhibitor.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in synthetic organic chemistry, particularly in the development of chiral ligands and auxiliaries for asymmetric catalysis. Its ready availability and well-defined stereochemistry make it an attractive starting material for the synthesis of complex, enantiomerically pure molecules relevant to the pharmaceutical industry. The detailed protocols and conceptual applications presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this compound in their own research endeavors. Further exploration into the synthesis of novel this compound-based bioactive molecules and signaling pathway probes will undoubtedly continue to expand the utility of this important chiral synthon.

References

D-Threitol: An In-depth Technical Guide on its Role as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threitol, a four-carbon sugar alcohol, is an endogenous human metabolite primarily known as a metabolic end-product of D-xylose. While present in low concentrations under normal physiological conditions, its levels can be significantly altered in certain inborn errors of metabolism and other disease states, suggesting a potential role as a biomarker. This technical guide provides a comprehensive overview of this compound's role as a human metabolite, detailing its metabolic pathways, physiological and pathological significance, and methods for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the metabolic implications of this compound.

Introduction

This compound is a polyol that exists as a normal, albeit minor, constituent of human metabolism. Its primary origin in humans is linked to the metabolism of D-xylose, a pentose sugar obtained from dietary sources. While its precise physiological functions are not fully elucidated, fluctuations in this compound concentrations have been observed in several pathological conditions, highlighting its potential diagnostic and research value.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C4H10O4 |

| Molar Mass | 122.12 g/mol |

| Synonyms | (2R,3R)-butane-1,2,3,4-tetrol, Threitol |

| Appearance | White crystalline solid |

| Solubility | Highly soluble in water |

Metabolic Pathways of this compound

The primary pathway for endogenous this compound production in humans is through the metabolism of D-xylose. This process is thought to occur predominantly in the liver[1]. The pathway involves the reduction of D-xylose to xylitol, followed by oxidation to D-xylulose, which can then be further metabolized. A side reaction in this pathway is believed to lead to the formation of this compound.

The key enzymes likely involved in this pathway are Aldose Reductase and Sorbitol Dehydrogenase , which are part of the broader polyol pathway.

-

Aldose Reductase (AR): This enzyme catalyzes the reduction of various aldehydes, including D-xylose, to their corresponding sugar alcohols. In this context, it would convert D-xylose to xylitol. Human aldose reductase is known to be activated by glucose-6-phosphate, NADPH, and glucose[2].

-

Sorbitol Dehydrogenase (SDH): This enzyme can oxidize polyols. While its primary substrate is sorbitol, it may also act on other polyols. It is plausible that an isomer of an intermediate in the D-xylose pathway is converted to this compound. Human sorbitol dehydrogenase is a cytosolic enzyme encoded by the SORD gene[3].

Quantitative Data

The concentration of this compound in human biological fluids is an important parameter for understanding its metabolic role. Below is a summary of available quantitative data.

Table 1: this compound Concentrations in Healthy Individuals

| Biological Fluid | Age Group | Concentration (µM) | Reference |

| Blood | Adolescent (13-18 years) | 2.5 (Range: 0.0-5.0) | |

| Blood | Adult (>18 years) | Not Quantified |

Table 2: this compound Concentrations in Disease States

| Disease State | Biological Fluid | Observation | Reference |

| Ribose-5-Phosphate Isomerase Deficiency | Plasma | Increased | [4][5] |

| Ribose-5-Phosphate Isomerase Deficiency | Urine | Increased | [4][5][6][7] |

| Ribose-5-Phosphate Isomerase Deficiency | Cerebrospinal Fluid (CSF) | Increased | [4] |

| Liver Cirrhosis | Urine | Markedly Diminished (post D-xylose load) | [1] |

| Uremia | Serum/Urine | Potentially elevated (as a polyol) | |

| Colorectal Cancer | - | Associated with the disease | [8] |

Role in Human Health and Disease

Normal Physiology

Under normal conditions, this compound is a minor metabolite. Its formation from D-xylose suggests it is part of the body's mechanism to process dietary pentoses. The conversion of D-xylose to this compound is significantly reduced in patients with liver cirrhosis, indicating the liver as a primary site of this metabolic activity[1].

Pathophysiology

-

Ribose-5-Phosphate Isomerase (RPI) Deficiency: This is an extremely rare inborn error of the pentose phosphate pathway. In patients with RPI deficiency, there is a significant accumulation of ribitol and D-arabitol, and elevated levels of this compound have also been reported in plasma, urine, and cerebrospinal fluid[4][5][6][7][9]. This makes this compound a potential biomarker for this disorder.

-

Uremia: In patients with renal failure, various metabolic waste products, known as uremic toxins, accumulate in the body. Polyols, as a class of compounds, have been identified as uremic solutes[10]. While specific quantitative data for this compound in uremia is limited, its presence as a polyol suggests it may accumulate in this condition.

-

Colorectal Cancer: Some metabolomic studies have found an association between this compound and colorectal cancer, although its specific role in the pathophysiology of the disease is not yet understood[8].

Potential Role in Oxidative Stress

The metabolic pathway of this compound is linked to the polyol pathway, which is known to contribute to oxidative stress, particularly in diabetic conditions. The first enzyme in this pathway, Aldose Reductase, consumes NADPH[11][12][13]. NADPH is a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione. Therefore, increased flux through the polyol pathway can deplete NADPH, leading to a reduction in the cell's antioxidant capacity and an increase in reactive oxygen species (ROS)[11]. While this link is established for the polyol pathway in general, direct evidence of this compound itself inducing or mitigating oxidative stress in human cells is currently lacking.

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for research and clinical applications. The following sections outline the general principles of commonly used analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Principle: The sample is first subjected to a derivatization reaction to convert the polar hydroxyl groups of this compound into less polar, more volatile derivatives. These derivatives are then separated by gas chromatography and detected by mass spectrometry.

General Protocol Outline:

-

Sample Preparation:

-

Deproteinization of plasma/serum samples (e.g., with acetonitrile).

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate polyols.

-

Drying of the extract.

-

-

Derivatization:

-

Addition of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of trimethylchlorosilane/hexamethyldisilazane/N,N-dimethylformamide, to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

-

Incubation at elevated temperature (e.g., 60-80°C) to complete the reaction.

-

-

GC-MS Analysis:

-

Injection of the derivatized sample into the GC-MS system.

-

Separation on a suitable capillary column (e.g., HP-5MS).

-

Detection using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

-

Quantification:

-

Use of an internal standard (e.g., a stable isotope-labeled threitol) for accurate quantification.

-

Generation of a calibration curve using standards of known concentrations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often analyze polyols without derivatization, although derivatization can sometimes improve performance.

Principle: this compound is separated from other components in the sample by liquid chromatography, typically using a hydrophilic interaction liquid chromatography (HILIC) column. The separated analyte is then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

General Protocol Outline:

-

Sample Preparation:

-

Deproteinization of plasma/serum samples (e.g., with acetonitrile or methanol).

-

Centrifugation to remove precipitated proteins.

-

Dilution of the supernatant.

-

Addition of an internal standard (e.g., 13C-labeled threitol).

-

-

LC-MS/MS Analysis:

-

Injection of the prepared sample into the LC-MS/MS system.

-

Chromatographic separation using a HILIC column with a gradient of an organic solvent (e.g., acetonitrile) and an aqueous mobile phase.

-

Ionization using an electrospray ionization (ESI) source, typically in negative ion mode.

-

Detection using a tandem mass spectrometer in MRM mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

Construction of a calibration curve using standards of known concentrations.

-

Calculation of the this compound concentration in the sample based on the peak area ratio of the analyte to the internal standard.

-

Conclusion and Future Directions

This compound is an intriguing human metabolite with established links to D-xylose metabolism and certain disease states, most notably Ribose-5-Phosphate Isomerase Deficiency. Its potential as a biomarker in this and other conditions such as uremia and colorectal cancer warrants further investigation with larger cohort studies. While its connection to the polyol pathway suggests a possible role in oxidative stress, direct experimental evidence in human cells is needed to confirm this. The development and validation of standardized, high-throughput analytical methods for this compound quantification will be crucial for advancing our understanding of its physiological and pathological significance. Future research should focus on elucidating the specific enzymatic steps leading to this compound formation in humans, exploring its direct biological activities, and further evaluating its clinical utility as a biomarker.

References

- 1. The conversion of D-xylose into this compound in patients without liver disease and in patients with portal liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Deficiency of ribose-5-phosphate isomerase (Concept Id: C1291609) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 5. Deficiency of ribose-5-phosphate isomerase - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 6. mendelian.co [mendelian.co]

- 7. pharmacologyjournal.in [pharmacologyjournal.in]

- 8. Endogenous NADPH-dependent aldose reductase activity influences product formation during xylose consumption in recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ribose-5-phosphate isomerase deficiency - Wikipedia [en.wikipedia.org]

- 10. An Enlarged Profile of Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dithiothreitol reduces oxidative stress and necrosis caused by ultraviolet A radiation in L929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomeric Relationship of D- and L-Threitol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enantiomeric relationship between D-Threitol and L-Threitol. It covers the core stereochemical principles, comparative physicochemical properties, biological significance, and applications in chemical synthesis and drug development. Detailed experimental protocols for enantiomeric resolution and analysis are provided, alongside graphical representations of key concepts and workflows to support advanced research and development.

Stereochemistry and Molecular Structure

Threitol (butane-1,2,3,4-tetrol) is a four-carbon sugar alcohol (polyol) with two chiral centers, giving rise to three stereoisomers: the enantiomeric pair this compound and L-threitol, and their diastereomer, erythritol.[1][2][3]

-

Enantiomers : this compound ((2R,3R)-butane-1,2,3,4-tetrol) and L-Threitol ((2S,3S)-butane-1,2,3,4-tetrol) are non-superimposable mirror images of each other.[1][2] As true enantiomers, they possess identical physical and chemical properties in an achiral environment, with the distinct exception of their interaction with plane-polarized light.[1][2]

-

Diastereomers : Erythritol is a diastereomer of both D- and L-Threitol.[1][2] Unlike enantiomers, diastereomers have different physical properties, such as melting point and solubility.[1][2] Erythritol is a meso compound; despite having two chiral centers, it possesses an internal plane of symmetry, rendering it achiral and thus optically inactive.[1][2]

The stereoisomeric relationships can be visualized through Fischer projections, which represent the three-dimensional structure in a two-dimensional format.

Physicochemical Properties

As enantiomers, D- and L-Threitol share identical physical properties, except for the direction in which they rotate plane-polarized light. These properties differ from their diastereomer, erythritol.

Table 1: Comparative Physicochemical Data of Threitol Stereoisomers

| Property | This compound | L-Threitol | Erythritol (Diastereomer) |

| Systematic IUPAC Name | (2R,3R)-butane-1,2,3,4-tetrol | (2S,3S)-butane-1,2,3,4-tetrol | (2R,3S)-butane-1,2,3,4-tetrol |

| CAS Number | 2418-52-2 | 2319-57-5 | 149-32-6 |

| Molecular Formula | C₄H₁₀O₄ | C₄H₁₀O₄ | C₄H₁₀O₄ |

| Molar Mass | 122.12 g/mol | 122.12 g/mol | 122.12 g/mol |

| Appearance | White crystalline solid | White crystalline powder | White crystalline solid |

| Melting Point | 88-90 °C | 87-90 °C | 121 °C |

| Solubility | Highly soluble in water | Soluble in water and alcohol | Soluble in water |

| Specific Rotation ([α]D) | Levorotatory (-) value expected | Dextrorotatory (+) value expected | 0° (Optically inactive) |

Note on Specific Rotation: While enantiomers are defined by having equal and opposite optical rotations, specific quantitative values for D- and L-threitol are not consistently reported in readily available literature. For the related precursor sugars, D-threose has a reported optical rotation of [α]D = -4.0° (c=7, H₂O) and L-threose has a value of +4.6° (c=6, H₂O).[1][2] This confirms the opposing interaction with plane-polarized light, a fundamental characteristic of enantiomeric pairs.

Biological Roles and Significance

Threitol is not merely a synthetic curiosity; it is found in various organisms where it plays distinct biological roles.

-

In Fungi : Threitol is naturally produced by certain fungi, such as the edible honey fungus Armillaria mellea.[3] Recent research suggests it may function as a metabolite signal, promoting the colonization of plant roots by the fungus prior to infection.[3]

-

In Insects : The Alaskan beetle Upis ceramboides utilizes threitol as a potent cryoprotectant.[3] This "antifreeze agent" helps the insect survive in extremely cold environments by preventing the formation of ice crystals within its cells.

-

In Mammals : this compound has been identified as a human metabolite.[3] Its presence has been linked to certain metabolic pathways and may be associated with specific metabolic disorders, although its precise role is an area of ongoing research.[3]

Applications in Research and Drug Development

The chirality of D- and L-Threitol makes them valuable building blocks (chiral pool synthesis) for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry.

-

Chiral Auxiliaries and Precursors : The primary application of threitol enantiomers is as intermediates in organic synthesis.[3] They serve as precursors for creating chiral auxiliaries, which are molecules temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[3]

-

Drug Synthesis : Threitol is a precursor in the synthesis of certain therapeutic agents. For example, it has been used in synthetic routes for the anticancer drug suxamethonium and for tributyrate, another compound investigated in anticancer therapies.

-

Potential as a Sweetener : Research has indicated that this compound has a sweetness intensity comparable to sucrose, positioning it as a potential low-calorie sugar substitute.

-

Antimicrobial Research : Some studies suggest that this compound may possess antimicrobial properties, with observed activity against microbes like E. coli and Staphylococcus aureus.[3]

Experimental Protocols

Obtaining enantiomerically pure D- or L-Threitol from a racemic mixture is a critical step for its use in stereoselective applications. Enzymatic kinetic resolution is a highly efficient method for this separation.

Protocol for Enzymatic Kinetic Resolution of (±)-Threitol

This protocol describes a typical lipase-catalyzed transesterification reaction to separate a racemic mixture of threitol. One enantiomer is preferentially acylated by the enzyme, allowing for separation from the unreacted enantiomer.

Materials and Reagents:

-

(±)-Threitol (racemic mixture)

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous solvent (e.g., tert-Butyl methyl ether (t-BuOMe) or Toluene)

-

Drying agent (e.g., molecular sieves, 4Å)

-

Phosphate buffer (for enzyme washing, if necessary)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Methodology:

-

Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (±)-Threitol (1.0 eq).

-

Solvent Addition : Add anhydrous t-BuOMe (concentration typically 0.1-0.5 M) and stir until the threitol is fully dissolved. Add activated molecular sieves to ensure anhydrous conditions.

-

Acyl Donor : Add vinyl acetate (1.5-2.0 eq) to the solution.

-

Enzyme Addition : Add immobilized lipase (e.g., Novozym 435) at a loading of 10-20% w/w relative to the substrate.

-

Reaction : Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the acylated product and the remaining unreacted alcohol.

-

Work-up : Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting residue, containing one enantiomer of threitol and the acetylated ester of the other, is then purified by silica gel column chromatography to separate the polar alcohol from the less polar ester.

-

Deacetylation (Optional) : The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the other threitol enantiomer in its pure form.

Protocol for Chiral HPLC Analysis of Threitol Enantiomers

This protocol outlines a general method for determining the enantiomeric excess (ee) of a threitol sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Materials and Reagents:

-

Threitol sample (for analysis)

-

HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol)

-

Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if derivatized)

Methodology:

-

Sample Preparation : Prepare a stock solution of the threitol sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

System Setup :

-

Install the chiral column onto the HPLC system.

-

Set the column temperature (e.g., 25 °C).

-

Prepare the mobile phase. A typical mobile phase for polysaccharide CSPs is a mixture of n-Hexane and an alcohol modifier like IPA or Ethanol (e.g., 90:10 Hexane:IPA). The exact ratio must be optimized for baseline separation.

-

Set the flow rate (e.g., 0.5 - 1.0 mL/min).

-

-

Analysis :

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard racemic (50:50) mixture of D- and L-Threitol to determine the retention times (t_R) for each enantiomer and confirm resolution.

-

Inject the prepared sample.

-

-